molecular formula C12H15ClN4 B1377062 3-phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride CAS No. 1423031-50-8

3-phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride

Cat. No.: B1377062
CAS No.: 1423031-50-8
M. Wt: 250.73 g/mol
InChI Key: KXWYCWCPQKEEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, phenylhydrazine can react with ethyl acetoacetate to form the triazole ring.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazole intermediate with a suitable pyrrolidine derivative.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, solvent choices, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl or pyrrolidinyl groups.

    Reduction: Reduction reactions can occur at the triazole ring or the phenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl or pyrrolidinyl groups.

    Reduction: Reduced forms of the triazole ring or phenyl group.

    Substitution: Substituted phenyl derivatives or alkylated triazole compounds.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Medicine: : The compound may be explored for its pharmacological properties, including potential antimicrobial or anticancer activities.

Industry: : It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenyl and pyrrolidinyl groups may enhance binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a triazole ring.

    3-Phenyl-5-(pyrrolidin-2-yl)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of a triazole ring.

Uniqueness

  • The presence of the triazole ring in 3-phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride provides unique electronic and steric properties, potentially leading to different biological activities compared to its oxadiazole and thiadiazole analogs.

Properties

IUPAC Name

3-phenyl-5-pyrrolidin-2-yl-1H-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.ClH/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10;/h1-3,5-6,10,13H,4,7-8H2,(H,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWYCWCPQKEEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=NN2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-50-8
Record name 1H-1,2,4-Triazole, 3-phenyl-5-(2-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423031-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride
Reactant of Route 2
3-phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride
Reactant of Route 3
3-phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride
Reactant of Route 4
3-phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride
Reactant of Route 5
3-phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride
Reactant of Route 6
3-phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.